molecular formula C21H19NO5 B11384965 ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11384965
M. Wt: 365.4 g/mol
InChI Key: LYSAURQRQIIGQF-UHFFFAOYSA-N
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Description

ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amido Group: The amido group is introduced by reacting the chromene derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives, such as:

    ETHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE: Similar in structure but lacks the amido group, leading to different chemical and biological properties.

    ETHYL 5-HYDROXY-4-OXO-4H-CHROMENE-2-CARBOXYLATE: Contains a hydroxyl group, which may enhance its solubility and reactivity.

    ETHYL 8-AMINO-6-BROMO-4-OXO-4H-CHROMENE-2-CARBOXYLATE: The presence of amino and bromo groups can significantly alter its chemical behavior and biological activity.

The uniqueness of ETHYL 4-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-3-13-5-10-18-16(11-13)17(23)12-19(27-18)20(24)22-15-8-6-14(7-9-15)21(25)26-4-2/h5-12H,3-4H2,1-2H3,(H,22,24)

InChI Key

LYSAURQRQIIGQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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